

Fosravuconazole L-Lysine Ethanolate Drug Interaction Studies: A Technical Support Resource

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Compound of Interest		
Compound Name:	Fosravuconazole L-Lysine	
	Ethanolate	
Cat. No.:	B607541	Get Quote

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding drug interaction studies of **fosravuconazole L-lysine ethanolate**. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the primary metabolic pathway for fosravuconazole and its active metabolite, ravuconazole?

Fosravuconazole is a prodrug that is rapidly converted to its active form, ravuconazole. Ravuconazole is metabolized, to a lesser extent than many other azole antifungals, primarily through the cytochrome P450 (CYP) enzyme system.

Q2: What is the potential for fosravuconazole to cause clinically significant drug-drug interactions (DDIs)?

Fosravuconazole has a lower potential for drug-drug interactions compared to some other azole antifungals like itraconazole.[1][2][3] However, it is a moderate inhibitor of CYP3A4 and may affect the pharmacokinetics of drugs that are sensitive substrates of this enzyme.[4][5]

Troubleshooting & Optimization





Interactions with other major CYP enzymes and common drug transporters appear to be minor. [4][5][6]

Q3: My experiment shows a significant interaction between fosravuconazole and a CYP3A4 substrate. What could be the cause?

A significant interaction with a CYP3A4 substrate is expected. Clinical studies have shown that foravuconazole can increase the exposure of midazolam, a sensitive CYP3A4 substrate, by approximately threefold.[4][6] If the observed interaction is substantially greater than this, consider the following:

- Patient-specific factors: Genetic polymorphisms in CYP3A4 or concomitant medications could alter the extent of the interaction.
- Experimental conditions: Ensure that the dosing and timing of both fosravuconazole and the substrate drug are consistent with established protocols. Review the experimental protocol for any deviations.

Q4: I am not observing the expected mild interaction with a CYP2C9 substrate. What should I check?

Clinical data suggest that fosravuconazole does not have a clinically relevant effect on CYP2C9 activity.[4] If your results deviate, consider these points:

- Substrate sensitivity: The probe drug used may not be a sufficiently sensitive substrate for CYP2C9.
- Assay variability: Review the analytical method for potential sources of error or variability.
- Confounding factors: Ensure no other substances in the experimental system are influencing CYP2C9 activity.

Q5: Are there any known interactions with drug transporters like P-glycoprotein (P-gp)?

Studies have shown that fosravuconazole has no clinically significant inhibitory effects on P-glycoprotein (P-gp), BCRP, OATP1B1, and OATP1B3.[1][4][5][6] Therefore, clinically relevant interactions with substrates of these transporters are not anticipated.



Troubleshooting Guides

Issue: Unexpectedly High Plasma Concentrations of a Co-administered CYP3A4 Substrate

Possible Cause 1: Moderate Inhibition of CYP3A4 by Fosravuconazole Fosravuconazole is a moderate inhibitor of CYP3A4.[4][5] This can lead to decreased metabolism and consequently, increased plasma concentrations of co-administered drugs that are primarily cleared by CYP3A4.

Troubleshooting Steps:

- Confirm Substrate Metabolism: Verify that the co-administered drug is indeed a sensitive substrate of CYP3A4.
- Review Dosing: Ensure that the doses of both fosravuconazole and the substrate drug are within the expected therapeutic range.
- Consider Genetic Variability: Polymorphisms in the CYP3A4 gene can lead to inter-individual differences in the magnitude of drug interactions.
- Quantitative Analysis: Refer to the quantitative data from clinical studies (see Table 1) to determine if the observed increase in exposure is consistent with the expected ~3-fold increase for sensitive substrates like midazolam.[4]

Issue: Inconsistent Results in Transporter Interaction Assays

Possible Cause 1: Low Potential for Transporter-Mediated Interactions Clinical studies have indicated that fosravuconazole does not cause major interactions with key drug transporters such as P-gp, BCRP, OATP1B1, and OATP1B3.[1][4][5][6]

Troubleshooting Steps:

 Verify Transporter Substrate: Confirm that the probe drug used is a specific and sensitive substrate for the transporter being investigated.



- Assess Assay Sensitivity: Ensure the in vitro or in vivo model has sufficient sensitivity to detect known inhibitors of the transporter.
- Review Experimental Protocol: Carefully examine the experimental design for any factors that could confound the results, such as non-specific binding or the presence of other inhibitors.
- Compare with Clinical Data: As shown in Table 2, the effect of fosravuconazole on the pharmacokinetics of digoxin (a P-gp substrate) and rosuvastatin (an OATP1B1/3 and BCRP substrate) is not clinically significant.[7]

Data Presentation

Table 1: Pharmacokinetic Parameters of CYP Probe Drugs With and Without Co-administration of Fosravuconazole (BFE1224)[4]



CYP Isozyme	Probe Drug	Parameter	Probe Drug Alone (Mean ± SD)	Probe Drug + Fosravucon azole (Mean ± SD)	Geometric Mean Ratio (90% CI)
CYP1A2	Caffeine	AUCt (ng·h/mL)	17500 ± 5400	18500 ± 5300	1.05 (1.00 - 1.11)
Cmax (ng/mL)	3680 ± 970	3700 ± 900	1.00 (0.95 - 1.06)		
CYP2C9	Tolbutamide	AUCt (ng·h/mL)	98700 ± 29300	97300 ± 27600	0.98 (0.94 - 1.02)
Cmax (ng/mL)	9880 ± 2240	9670 ± 2140	0.98 (0.94 - 1.02)		
CYP2C19	Omeprazole	AUCt (ng·h/mL)	771 ± 467	896 ± 585	1.15 (1.02 - 1.30)
Cmax (ng/mL)	338 ± 170	363 ± 182	1.08 (0.97 - 1.21)		
CYP2D6	Dextromethor phan	AUCt (ng·h/mL)	7.97 ± 9.08	8.32 ± 8.87	1.01 (0.88 - 1.16)
Cmax (ng/mL)	1.31 ± 1.28	1.32 ± 1.19	1.00 (0.87 - 1.14)		
CYP3A (Oral)	Midazolam	AUCt (ng·h/mL)	8.87 ± 4.41	26.4 ± 11.2	2.92 (2.59 - 3.29)
Cmax (ng/mL)	3.22 ± 1.70	7.64 ± 3.42	2.36 (2.07 - 2.68)		
CYP3A (i.v.)	Midazolam	AUCt (ng·h/mL)	26.6 ± 6.9	36.5 ± 8.0	1.38 (1.29 - 1.47)
Cmax (ng/mL)	19.1 ± 4.6	23.3 ± 4.8	1.22 (1.14 - 1.31)		



Table 2: Pharmacokinetic Parameters of Transporter Probe Drugs With and Without Co-administration of Fosravuconazole (BFE1224)[4]

Transporter (s)	Probe Drug	Parameter	Probe Drug Alone (Mean ± SD)	Probe Drug + Fosravucon azole (Mean ± SD)	Geometric Mean Ratio (90% CI)
P-gp	Digoxin	AUCt (ng·h/mL)	9.83 ± 2.05	10.3 ± 2.0	1.05 (0.98 - 1.12)
Cmax (ng/mL)	1.04 ± 0.22	1.10 ± 0.21	1.05 (0.97 - 1.15)		
OATP1B1/3, BCRP	Rosuvastatin	AUCt (ng·h/mL)	78.4 ± 30.1	82.5 ± 32.7	1.04 (0.94 - 1.15)
Cmax (ng/mL)	9.95 ± 3.47	10.1 ± 3.5	1.01 (0.89 - 1.14)		

Experimental Protocols CYP Cocktail Drug Interaction Study[5]

- Objective: To assess the effect of fosravuconazole on the activity of major CYP enzymes.
- Study Design: An open-label, two-period study in healthy subjects.
- Period 1 (Baseline):
 - Day 1: Oral administration of a single dose of the Cooperstown W/T CYP cocktail (caffeine 200 mg, tolbutamide 500 mg, omeprazole 40 mg, dextromethorphan 60 mg, and midazolam 2 mg syrup).
 - Day 2: Intravenous infusion of midazolam (2 mg) over 30 minutes.
- Washout Period: At least 3 days.



- Period 2 (With Fosravuconazole):
 - Days 8-10: Loading dose of fosravuconazole (400 mg twice daily).
 - Days 11-16: Maintenance dose of fosravuconazole (200 mg once daily).
 - Day 15: Oral administration of the CYP cocktail with fosravuconazole.
 - Day 16: Intravenous infusion of midazolam (2 mg) 2 hours after fosravuconazole administration.
- Pharmacokinetic Sampling: Blood samples were collected at predefined time points to determine the plasma concentrations of the probe drugs and their metabolites.

Transporter Cocktail Drug Interaction Study[5]

- Objective: To evaluate the effect of fosravuconazole on the activity of key drug transporters.
- Study Design: A separate clinical study in healthy subjects.
- · Methodology:
 - A transporter cocktail consisting of digoxin (a P-gp substrate) and rosuvastatin (an OATP1B1/3 and BCRP substrate) was administered to healthy subjects.
 - Pharmacokinetic profiles of digoxin and rosuvastatin were assessed before and after administration of fosravuconazole.

Visualizations

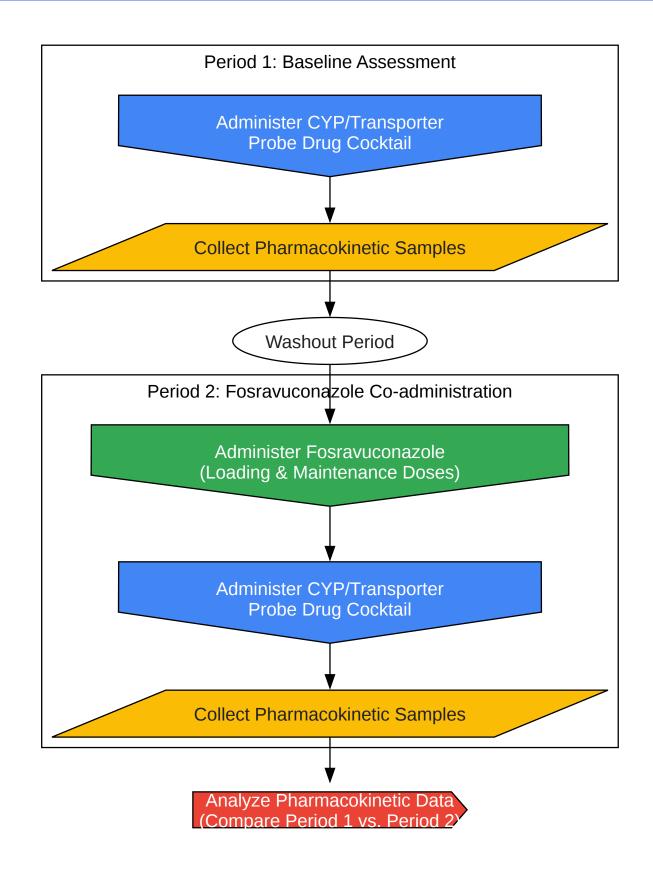




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Caption: Fosravuconazole's primary drug interaction pathway.





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Caption: Clinical drug interaction study workflow.



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